Neoamygdalin

Catalog No.
S536964
CAS No.
29883-16-7
M.F
C20H27NO11
M. Wt
457.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoamygdalin

CAS Number

29883-16-7

Product Name

Neoamygdalin

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1

InChI Key

XUCIJNAGGSZNQT-UUGBRMIUSA-N

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Synonyms

Amygdalin, Amygdaloside, Laetrile, Mandelonitrile beta Gentiobioside, Mandelonitrile-beta-Gentiobioside, Neoamygdalin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Description

The exact mass of the compound Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)- is 457.1584 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in hot water; slightly sol in alcohol; insol in ether, chloroform; sol in hot alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)- is currently limited. This compound, also known as Amygdaloside, has been identified as a natural product found in plants like apples, oregano, and plums []. However, research on its potential applications seems to be in its initial stages.

Potential target in Cyanogenic Glycosides research:

Amygdaloside belongs to the class of cyanogenic glycosides. These compounds are known to release cyanide upon enzymatic breakdown or when they come in contact with acid. Scientific research explores cyanogenic glycosides for their potential role in plant defense mechanisms against herbivores []. Investigating Amygdaloside's properties and its breakdown products could contribute to this area of research.

Studies on Amygdaloside as a possible Bioactive Agent:

Some studies suggest Amygdaloside might possess bioactivity, although the specific mechanisms and applications are not fully understood. For instance, some research has explored its role in anti-inflammatory processes []. Further investigation is needed to determine the potential of Amygdaloside as a therapeutic agent.

Neoamygdalin is a cyanogenic glycoside that is an isomer of amygdalin, a compound commonly found in the seeds of various fruits, particularly in the Prunus genus, such as bitter almonds and apricots. Both neoamygdalin and amygdalin consist of two glucose units linked to a benzaldehyde and a cyanide group. The structural difference between the two compounds lies in the stereochemistry of the chiral center at the phenyl group; neoamygdalin has the (S)-configuration, whereas amygdalin has the (R)-configuration .

Neoamygdalin is often studied for its potential biological activities and its role in the metabolism of cyanogenic compounds. As a member of the cyanogenic glycosides family, it can release hydrogen cyanide when hydrolyzed, which raises concerns regarding its toxicity and safety in consumption .

Neoamygdalin undergoes hydrolysis primarily through the action of β-glucosidase enzymes, leading to the release of mandelonitrile, glucose, and ultimately hydrogen cyanide and benzaldehyde. The reaction pathway can be summarized as follows:

  • Hydrolysis: Neoamygdalin is hydrolyzed by β-glucosidase to produce:
    • Mandelonitrile
    • Glucose
  • Decomposition: Mandelonitrile further decomposes into:
    • Benzaldehyde
    • Hydrogen Cyanide

This sequence of reactions is significant because it illustrates how neoamygdalin can contribute to cyanide toxicity when ingested .

Neoamygdalin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from bitter almonds or apricot kernels through extraction processes that involve grinding and enzymatic hydrolysis.
  • Chemical Synthesis: Laboratory synthesis typically involves stereochemical manipulation of amygdalin under controlled conditions to convert it from its (R)-form to the (S)-form.
  • Biotechnological Approaches: Genetic engineering techniques may also be employed to produce neoamygdalin in microorganisms or plant cell cultures by introducing specific biosynthetic pathways .

Neoamygdalin's applications are primarily explored in:

  • Pharmaceutical Research: Investigated for potential anticancer properties due to its ability to release hydrogen cyanide selectively in tumor environments.
  • Nutraceuticals: Studied for its health benefits related to its antioxidant properties and potential role in traditional medicine practices.
  • Food Industry: Its presence in certain food products necessitates careful monitoring due to safety concerns regarding cyanogenic compounds .

Research on interaction studies involving neoamygdalin primarily focuses on its metabolic interactions with other compounds and enzymes within biological systems. Notably:

  • Enzymatic Hydrolysis: The interaction with β-glucosidases is crucial for understanding how neoamygdalin is metabolized in humans and animals.
  • Synergistic Effects: Studies have examined how neoamygdalin interacts with other dietary components or drugs that may influence its bioavailability or toxicity .

Several compounds share similarities with neoamygdalin, particularly within the class of cyanogenic glycosides. Here are some notable examples:

CompoundStructure/ConfigurationSourceUnique Features
Amygdalin(R)-configurationBitter almonds, apricotsWell-studied for its toxicity and anticancer claims
Laetrile(R)-configurationSyntheticMarketed as an alternative cancer treatment
Prunasin(R)-configurationVarious plantsPrecursor in the hydrolysis pathway
MandalonitrileN/AByproduct of amygdalinIntermediate product leading to hydrogen cyanide

Neoamygdalin's uniqueness lies in its specific stereochemistry and potential metabolic pathways that distinguish it from these similar compounds. Its (S)-configuration may influence how it interacts with biological systems compared to its (R)-counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

457.15841068 g/mol

Monoisotopic Mass

457.15841068 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

223-226 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Other CAS

29883-15-6

Absorption Distribution and Excretion

THE MAX CYANIDE LEVEL AFTER ORAL ADMIN OF AMYGDALIN TO MICE WAS REACHED AT ABOUT 1 1/2-2 HR & WAS WITHIN THE RANGE OF VALUES SEEN AFTER KCN ADMIN. THE ABILITY OF THE CONTENTS OF VARIOUS REGIONS OF THE GI TRACT & OF TUMOR TISSUE TO RELEASE CYANIDE FROM AMYGDALIN WAS ASSESSED. THE STOMACH & UPPER INTESTINE HAD LITTLE ACTIVITY WHILE THE LOWER INTESTINE & FECES RELEASED LARGE AMOUNTS. THERE WAS A LARGE VARIATION BETWEEN MICE.

Metabolism Metabolites

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE FROM WHICH THE LATTER CAN BE RELEASED BY THE ACTION OF BETA-GLUCOSIDASE OR EMULSIN. ALTHOUGH THESE ENZYMES ARE NOT FOUND IN MAMMALIAN TISSUES, THE HUMAN INTESTINAL MICROFLORA APPEARS TO POSSESS THESE OR SIMILAR ENZYMES CAPABLE OF EFFECTING CYANIDE RELEASE RESULTING IN HUMAN POISONING. FOR THIS REASON AMYGDALIN MAY BE AS MUCH AS 40 TIMES MORE TOXIC BY THE ORAL ROUTE AS COMPARED WITH IV INJECTION.
...PLANT GLYCOSIDES ARE CHARACTERIZED BY PRODN OF CYANIDE, TOGETHER WITH A SUGAR & AROMATIC ALDEHYDE, ON ENZYMIC OR ACID HYDROLYSIS. COMMON EXAMPLES ARE AMYGDALIN (GENTIOBIOSE + BENZALDEHYDE + HCN) WHICH IS PRESENT IN BITTER ALMONDS... AN ENZYME COMPLEX, EMULSIN, IS PRESENT TOGETHER WITH GLYCOSIDES IN PLANT TISSUES & CATALYZES THE HYDROLYSIS OF GLYCOSIDES, FIRST TO MANDELONITRILE OR P-HYDROXYMANDELONITRILE, & THEN TO BENZALDEHYDE OR P-HYDROXYBENZALDEHYDE, & HCN. ... THE ALDEHYDES ARE OXIDIZED TO CORRESPONDING AROMATIC ACIDS & EXCRETED AS PEPTIDE CONJUGATES.
...VARIOUS PRUNUS SPECIES CONTAIN...AMYGDALIN, WHICH IS HYDROLYZED BY ENZYME EMULSIN... IN INTACT PLANT NO SUCH ACTION TAKES PLACE; IT IS NOT UNTIL PLANT TISSUE IS DAMAGED OR STARTS TO DECAY THAT LIBERATION OF HCN BEGINS.
BREAKDOWN /OF GLYCOSIDES/ OFTEN OCCURS MORE READILY OR MORE RAPIDLY IN RUMEN THAN IN DIGESTIVE TRACT OF MONOGASTRIC ANIMALS. ALSO, SMALL MOLECULES CAN BE ABSORBED AT THE RUMEN & THUS ENTER CIRCULATION RAPIDLY. BREAKDOWN OF CYANOGENIC GLYCOSIDES, SUCH AS AMYGDALIN, FROM MEMBERS OF ROSE FAMILY...IS AN EXAMPLE.
For more Metabolism/Metabolites (Complete) data for AMYGDALIN (9 total), please visit the HSDB record page.

Wikipedia

Amygdalin

Biological Half Life

PLASMA & URINE CONCN OF AMYGDALIN, WHOLE-BLOOD CONCN OF CN- & SCN- CONCN IN SERUM & URINE WERE DETERMINED IN CANCER PT FOLLOWING IV (4.5 G/SQUARE M) & ORAL (500-MG TABLET) ADMIN OF AMYGDALIN. FOLLOWING IV ADMIN, CONCN OF PARENT DRUG AS HIGH AS 1401 MUG/ML WERE OBSERVED WITH NO INCR IN PLASMA CONCN OF CN- OR SERUM CONCN OF SCN-. PLASMA ELIM OF AMYGDALIN WAS BEST DESCRIBED BY 2-COMPARTMENT OPEN MODEL WITH MEAN DISTRIBUTIVE PHASE T/2 OF 6.2 MIN, MEAN ELIM PHASE T/2 OF 120.3 MIN, & MEAN CLEARANCE OF 99.3 ML/MIN. FOLLOWING ORAL ADMIN OF AMYGDALIN, PLASMA CONCN WERE MUCH LOWER, WITH PEAK VALUES OF LESS THAN 525 NG/ML. CN- CONCN INCR TO VALUES AS HIGH AS 2.1 MUG/ML WHOLE BLOOD. SCN- CONCN DID NOT INCR FOR SEVERAL DAYS, PLATEAUING AT VALUES AS HIGH AS 38 MUG/ML SERUM.

Methods of Manufacturing

OCCURS IN SEEDS OF ROSACEAE; PRINCIPALLY IN BITTER ALMONDS; ALSO IN PEACHES & APRICOTS. OBTAINED BY EXTRACTING DEFATTED ALMOND MEAL REPEATEDLY WITH BOILING 95% ALCOHOL.

General Manufacturing Information

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE... AMYGDALIN IS THE MAJOR INGREDIENT OF LAETRILE...ALLEGED ANTICANCER DRUG...
ALTHOUGH AMYGDALIN HAS BEEN REPORTED TO HAVE BEEN USED IN CANCER CHEMOTHERAPY SINCE 1845, THERE IS AN ABSENCE OF PUBLISHED DATA SUBSTANTIATING ITS ANTICANCER ACTIVITY. THE TERM AMYGDALIN IS CURRENTLY USED INTERCHANGEABLY WITH LAETRILE.
THE RECENT US SUPREME COURT RULINGS DEALING WITH CASES OF LAETRILE (AMYGDALIN) USE ARE DISCUSSED. THE COURT DECIDED THAT LAETRILE WAS INEFFECTIVE AS AN ANTINEOPLASTIC AGENT FOR THE TERMINALLY ILL.

Analytic Laboratory Methods

A RAPID SCREENING TEST FOR DETECTING AMYGDALIN IN TABLETS, SOLUTIONS, POWDERS, & SEEDS, BASED ON THE LIBERATION OF BOTH HYDROGEN CYANIDE & BENZALDEHYDE AS A RESULT OF ENZYMATIC DECOMPOSITION, IS DESCRIBED.
THE INVESTIGATION OF 3 INJECTABLE DOSAGE FORMS OF AMYGDALIN AND DETERMINATION OF THEIR CYANIDE CONTENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, GAS CHROMATOGRAPHY, MICRODIFFUSION ANALYSIS & NMR SPECTROSCOPY ARE PRESENT.
NMR ANALYTICAL PROCEDURES WERE DESCRIBED FOR THE QUALITATIVE & QUANTITATIVE DETERMINATION OF AMYGDALIN. THE SPECTRUM WAS VERY SPECIFIC FOR AMYGDALIN, PARTICULARLY THE SUGAR REGION.
AMYGDALIN WAS HYDROLYZED BY BETA-GLUCOSIDASE. THE LIBERATED BENZALDEHYDE WAS CONVERTED BY PENTAFLUOROBENZYLOXYLAMINE TO ITS O-PENTAFLUOROBENZYL OXIME. THE LATTER WAS DETERMINED BY GC USING A FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.
AMYGDALIN WAS DETERMINED IN APRICOT KERNEL & APRICOT PRODUCTS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

AMYGDALIN & ITS MAJOR METABOLITE, PRUNASIN, IN BLOOD & URINE WERE SEPARATED FROM PROTEINS BY ULTRAFILTRATION & THEN SUBJECTED TO HIGH-PRESSURE LIQ CHROMATOGRAPHY, USING 10% METHYL CYANIDE AS ELUENT & DETERMINATION BY ABSORPTION AT 215 NM. THE METHOD GAVE LINEAR RESULTS IN THE RANGE 2-500 MG/L & WAS RELIABLE DOWN TO 1 MG/L.
AMYGDALIN WAS DETERMINED IN TISSUES OR SERUM INDIRECTLY OR DIRECTLY. IN THE INDIRECT METHOD, SERUM OR TISSUE HOMOGENATES WERE INCUBATED WITH BETA-GLUCOSIDASE & THE INCUBATE HYDROLYZED WITH AMMONIUM HYDROXIDE, ACIDIFIED, EXTRACTED WITH 95:5 METHYLENE CHLORIDE-HEPTANE, & THE FORMED BENZALDEHYDE DETERMINED SPECTROPHOTOMETRICALLY AT 243 NM OR BY MASS FRAGMENTOGRAPHY. IN THE DIRECT METHOD, AMYGDALIN WAS DETERMINED AFTER EXTRACTION WITH ACETONE BY TLC, HPLC & GC.

Dates

Modify: 2024-02-18
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4: PDQ Integrative, Alternative, and Complementary Therapies Editorial Board. Laetrile/Amygdalin (PDQ®): Patient Version. 2018 Apr 5. PDQ Cancer Information Summaries [Internet]. Bethesda (MD): National Cancer Institute (US); 2002-. Available from http://www.ncbi.nlm.nih.gov/books/NBK65722/ PubMed PMID: 26389167.
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6: Moslehi A, Farahabadi M, Chavoshzadeh SA, Barati A, Ababzadeh S, Mohammadbeigi A. The Effect of Amygdalin on Endoplasmic Reticulum (ER) Stress Induced Hepatic Steatosis in Mice. Malays J Med Sci. 2018 Feb;25(1):16-23. doi: 10.21315/mjms2018.25.1.3. Epub 2018 Feb 28. PubMed PMID: 29599631; PubMed Central PMCID: PMC5862047.
7: Luo H, Zhao F, Zhang F, Liu N. Influence of amygdalin on PDG, IGF and PDGFR expression in HSC-T6 cells. Exp Ther Med. 2018 Apr;15(4):3693-3698. doi: 10.3892/etm.2018.5886. Epub 2018 Feb 22. PubMed PMID: 29556259; PubMed Central PMCID: PMC5844102.
8: Zhang YT, Xiao MF, Liao Q, Liu WL, Deng KW, Zhou YQ, Tang Y, He FY, Yang YT. Application of TQSM polypharmacokinetics and its similarity approach to ascertain Q-marker by analyses of transitivity in vivo of five candidates in Buyanghuanwu injection. Phytomedicine. 2018 Jun 1;45:18-25. doi: 10.1016/j.phymed.2018.03.012. Epub 2018 Mar 7. PubMed PMID: 29555366.
9: Lecocq A, Green AA, Pinheiro De Castro ÉC, Olsen CE, Jensen AB, Zagrobelny M. Honeybees Tolerate Cyanogenic Glucosides from Clover Nectar and Flowers. Insects. 2018 Mar 13;9(1). pii: E31. doi: 10.3390/insects9010031. PubMed PMID: 29534004; PubMed Central PMCID: PMC5872296.
10: Del Cueto J, Møller BL, Dicenta F, Sánchez-Pérez R. β-Glucosidase activity in almond seeds. Plant Physiol Biochem. 2018 May;126:163-172. doi: 10.1016/j.plaphy.2017.12.028. Epub 2017 Dec 16. PubMed PMID: 29524803.
11: Liczbiński P, Bukowska B. Molecular mechanism of amygdalin action in vitro: review of the latest research. Immunopharmacol Immunotoxicol. 2018 Jun;40(3):212-218. doi: 10.1080/08923973.2018.1441301. Epub 2018 Feb 28. PubMed PMID: 29486614.
12: Saleem M, Asif J, Asif M, Saleem U. Amygdalin, from Apricot Kernels, Induces Apoptosis and Causes Cell Cycle Arrest in Cancer Cells: An Updated Review. Anticancer Agents Med Chem. 2018 Jan 5. doi: 10.2174/1871520618666180105161136. [Epub ahead of print] PubMed PMID: 29308747.
13: Zhang X, Hu J, Zhuo Y, Cui L, Li C, Cui N, Zhang S. Amygdalin improves microcirculatory disturbance and attenuates pancreatic fibrosis by regulating the expression of endothelin-1 and calcitonin gene-related peptide in rats. J Chin Med Assoc. 2018 May;81(5):437-443. doi: 10.1016/j.jcma.2017.09.005. Epub 2017 Nov 10. PubMed PMID: 29129515.
14: Senica M, Stampar F, Veberic R, Mikulic-Petkovsek M. Fruit Seeds of the Rosaceae Family: A Waste, New Life, or a Danger to Human Health? J Agric Food Chem. 2017 Dec 6;65(48):10621-10629. doi: 10.1021/acs.jafc.7b03408. Epub 2017 Nov 27. PubMed PMID: 29125745.
15: Li KS, Ali A, Muhammad II. The influence of microwave cooking on the nutritional composition and antioxidant activity of the underutilized perah seed. Acta Sci Pol Technol Aliment. 2017 Jul-Sep;16(3):283-292. doi: 10.17306/J.AFS.0497. PubMed PMID: 29055976.
16: Lee SH, Oh A, Shin SH, Kim HN, Kang WW, Chung SK. Amygdalin Contents in Peaches at Different Fruit Development Stages. Prev Nutr Food Sci. 2017 Sep;22(3):237-240. doi: 10.3746/pnf.2017.22.3.237. Epub 2017 Sep 30. PubMed PMID: 29043223; PubMed Central PMCID: PMC5642807.
17: Diaz-Vivancos P, Bernal-Vicente A, Cantabella D, Petri C, Hernández JA. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants. Plant Cell Physiol. 2017 Dec 1;58(12):2057-2066. doi: 10.1093/pcp/pcx135. PubMed PMID: 29036663.
18: Lv J, Xiong W, Lei T, Wang H, Sun M, Hao E, Wang Z, Huang X, Deng S, Deng J, Wang Y. Amygdalin ameliorates the progression of atherosclerosis in LDL receptor deficient mice. Mol Med Rep. 2017 Dec;16(6):8171-8179. doi: 10.3892/mmr.2017.7609. Epub 2017 Sep 25. PubMed PMID: 28983592; PubMed Central PMCID: PMC5779902.
19: Opyd PM, Jurgoński A, Juśkiewicz J, Milala J, Zduńczyk Z, Król B. Nutritional and Health-Related Effects of a Diet Containing Apple Seed Meal in Rats: The Case of Amygdalin. Nutrients. 2017 Oct 2;9(10). pii: E1091. doi: 10.3390/nu9101091. PubMed PMID: 28974035; PubMed Central PMCID: PMC5691708.
20: Dang T, Nguyen C, Tran PN. Physician Beware: Severe Cyanide Toxicity from Amygdalin Tablets Ingestion. Case Rep Emerg Med. 2017;2017:4289527. doi: 10.1155/2017/4289527. Epub 2017 Aug 24. PubMed PMID: 28912981; PubMed Central PMCID: PMC5587935.

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